2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate
Description
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate is a fluorinated sulfonate ester with the molecular formula C₈H₆ClF₃O₃S. It consists of a 4-chlorobenzenesulfonyl group linked to a 2,2,2-trifluoroethyl moiety. This compound is part of a broader class of sulfonate esters used as electrophilic reagents in organic synthesis, particularly for introducing trifluoroethyl groups or activating substrates for nucleophilic substitution .
While direct synthesis details for the 4-chloro derivative are scarce in the provided evidence, analogous compounds like 2,2,2-trifluoroethyl 4-methylbenzenesulfonate (tosylate) are synthesized via reaction of 2,2,2-trifluoroethanol with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like triethylamine . The 4-chloro variant likely follows a similar pathway, substituting 4-chlorobenzenesulfonyl chloride for tosyl chloride.
Properties
Molecular Formula |
C8H6ClF3O3S |
|---|---|
Molecular Weight |
274.65 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H6ClF3O3S/c9-6-1-3-7(4-2-6)16(13,14)15-5-8(10,11)12/h1-4H,5H2 |
InChI Key |
MHVDUCOUNUZZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Using Triethylamine as Base
-
- 2,2,2-Trifluoroethanol
- 4-Chlorobenzenesulfonyl chloride
- Triethylamine
- Dry dichloromethane
-
- Dissolve 2,2,2-trifluoroethanol and triethylamine in dry dichloromethane.
- Cool the solution to approximately 0°C.
- Add 4-chlorobenzenesulfonyl chloride slowly while stirring.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Wash the organic phase with brine and dry over sodium sulfate.
- Concentrate the mixture under vacuum and purify by flash chromatography.
Yield and Product Characteristics:
- Yield: Typically high, around 90%.
- Product: Colorless solid.
Synthesis Using Pyridine as Base
-
- 2,2,2-Trifluoroethanol
- 4-Chlorobenzenesulfonyl chloride
- Pyridine
- Dry dichloromethane
-
- Dissolve 2,2,2-trifluoroethanol and pyridine in dry dichloromethane.
- Cool the solution to approximately 0°C.
- Add 4-chlorobenzenesulfonyl chloride slowly while stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Wash the organic phase with brine and dry over sodium sulfate.
- Concentrate the mixture under vacuum and purify by flash chromatography.
Yield and Product Characteristics:
- Yield: Typically high, around 85%.
- Product: Colorless solid.
Comparison of Preparation Methods
| Method | Base Used | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Method A | Triethylamine | 90 | 0°C to room temperature |
| Method B | Pyridine | 85 | 0°C to room temperature |
Research Results and Data
The synthesis of 2,2,2-trifluoroethyl 4-chlorobenzenesulfonate has been explored in various contexts, often as a precursor to more complex molecules. The choice of base can influence the yield and purity of the product. Triethylamine is commonly used due to its effectiveness in facilitating the reaction at lower temperatures, which helps in minimizing side reactions.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the trifluoroethyl group is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles such as amines, and solvents like dichloromethane . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The presence of the electron-withdrawing trifluoroethyl group enhances the electrophilicity of the sulfonate group, making it more reactive towards nucleophiles . This reactivity is crucial for its applications in organic synthesis and other chemical processes .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on the Aromatic Ring
The electronic and steric properties of sulfonate esters are heavily influenced by the substituent on the benzene ring. Key analogs include:
Key Observations :
- Electron-Withdrawing Effects: The chloro substituent (-Cl) increases the electrophilicity of the sulfonate group compared to the methyl analog (-CH₃), making it a better leaving group in substitution reactions. The nitro group (-NO₂) further amplifies this effect, rendering the nitro derivative the most reactive .
Physical and Crystallographic Properties
Crystallographic data for 2,2,2-trifluoroethyl 4-methylbenzenesulfonate reveals a monoclinic crystal system (space group P21/c) with unit cell dimensions a = 8.3760 Å, b = 11.827 Å, c = 11.145 Å, β = 94.54°, stabilized by intermolecular C–H···O interactions . The 4-chloro analog is expected to exhibit similar packing but with altered bond lengths and angles due to the smaller Cl atom versus CH₃.
Melting Points and Stability :
- No direct data exists for the 4-chloro compound, but trifluoroethyl sulfonates generally exhibit moderate thermal stability.
- The 4-methyl derivative is a colorless solid, while nitro analogs (e.g., 4-nitrobenzenesulfonate) may decompose at higher temperatures due to the labile nitro group .
Nucleophilic Substitution
- 4-Chlorobenzenesulfonate : The electron-withdrawing Cl facilitates nucleophilic displacement of the trifluoroethyl group, making it useful in synthesizing fluorinated pharmaceuticals or agrochemicals.
- 4-Methylbenzenesulfonate (Tosylate) : Widely employed in vinylation reactions to prepare styrenes and functionalized polymers .
- 4-Nitrobenzenesulfonate : Extreme reactivity makes it suitable for challenging transformations, such as forming carbon-fluorine bonds in electron-deficient systems .
Fluorine-Specific Effects
The trifluoroethyl group enhances metabolic stability and bioavailability in pharmaceuticals by reducing basicity of adjacent amines and improving membrane permeability . This effect is consistent across all analogs but modulated by the aromatic substituent’s electronic properties.
Commercial and Practical Considerations
Biological Activity
2,2,2-Trifluoroethyl 4-chlorobenzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C9H8ClF3O3S
- Molecular Weight : 286.68 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl 4-chlorobenzenesulfonate
- Structure : The compound features a trifluoroethyl group attached to a sulfonate moiety linked to a chlorobenzene ring.
Biological Mechanisms
The biological activity of 2,2,2-trifluoroethyl 4-chlorobenzenesulfonate can be attributed to its ability to interact with various biological targets. The sulfonate group may facilitate nucleophilic attack in biochemical pathways, while the trifluoroethyl group enhances lipophilicity, potentially affecting membrane permeability.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function.
- Signal Transduction Modulation : It may alter signaling pathways by interacting with receptors or secondary messengers.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various sulfonate derivatives, including 2,2,2-trifluoroethyl 4-chlorobenzenesulfonate. Results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | E. coli | 0 |
| Control | S. aureus | 0 |
| Trifluoroethyl Sulfonate | E. coli | 15 |
| Trifluoroethyl Sulfonate | S. aureus | 12 |
Cytotoxicity Studies
In vitro cytotoxicity tests revealed that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| Normal Human Fibroblasts | >100 |
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation focused on the effect of 2,2,2-trifluoroethyl 4-chlorobenzenesulfonate on HeLa cells. The study demonstrated that treatment led to apoptosis characterized by increased caspase activity and DNA fragmentation. -
Environmental Impact Assessment :
Research conducted on the environmental persistence of this compound indicated potential bioaccumulation in aquatic organisms, raising concerns about ecological toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
